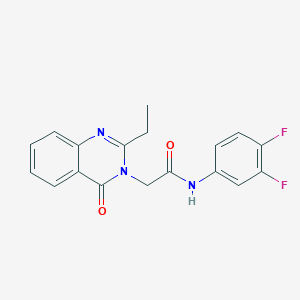
2,2'-(Oxybis(ethane-2,1-diyl))dipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Oxybis(ethane-2,1-diyl))dipyridine is an organic compound with the molecular formula C14H16N2O It is a derivative of pyridine, where two pyridine rings are connected by an ethylene glycol linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxybis(ethane-2,1-diyl))dipyridine typically involves the reaction of 2-bromopyridine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through column chromatography.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Oxybis(ethane-2,1-diyl))dipyridine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
化学反応の分析
Types of Reactions
2,2’-(Oxybis(ethane-2,1-diyl))dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives of the compound.
科学的研究の応用
2,2’-(Oxybis(ethane-2,1-diyl))dipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism by which 2,2’-(Oxybis(ethane-2,1-diyl))dipyridine exerts its effects is largely dependent on its interaction with specific molecular targets. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties and reactivity of the metal center, leading to various catalytic and biological activities.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, similar in structure but without the ethylene glycol linker.
1,10-Phenanthroline: Another bidentate ligand with a rigid structure, often used in similar applications.
2,2’-Dipyridylamine: Contains an amine linker instead of an ethylene glycol linker, offering different coordination properties.
Uniqueness
2,2’-(Oxybis(ethane-2,1-diyl))dipyridine is unique due to its flexible ethylene glycol linker, which allows for greater conformational flexibility compared to rigid ligands like 2,2’-bipyridine and 1,10-phenanthroline. This flexibility can enhance its ability to form stable complexes with a variety of metal ions and improve its performance in applications such as catalysis and sensing.
特性
CAS番号 |
91029-17-3 |
|---|---|
分子式 |
C14H16N2O |
分子量 |
228.29 g/mol |
IUPAC名 |
2-[2-(2-pyridin-2-ylethoxy)ethyl]pyridine |
InChI |
InChI=1S/C14H16N2O/c1-3-9-15-13(5-1)7-11-17-12-8-14-6-2-4-10-16-14/h1-6,9-10H,7-8,11-12H2 |
InChIキー |
NWYWLJZZDDZBQR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CCOCCC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


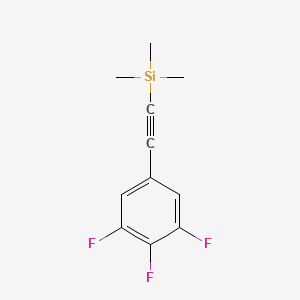
![zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12505500.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12505505.png)
![1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12505518.png)
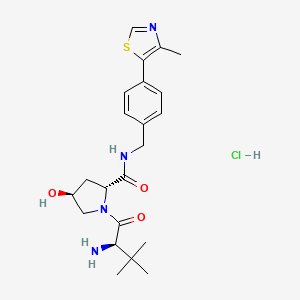

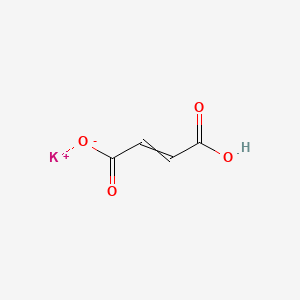
![(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B12505547.png)
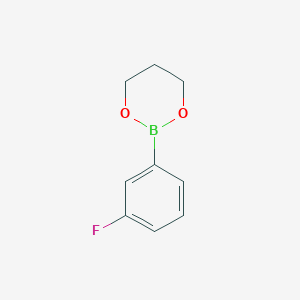


![5-{[5-(2,3-Dichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12505562.png)

